4-Phenoxy-1,3-benzothiazol-2-amine
Overview
Description
4-Phenoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, mediating their anti-inflammatory effects .
Biochemical Pathways
, benzothiazole derivatives have been associated with various biochemical pathways. For instance, some benzothiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, thereby reducing the production of prostaglandins and mediating anti-inflammatory effects .
Result of Action
Benzothiazole derivatives have been associated with a range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects . These effects suggest that the compound may induce changes at the molecular and cellular levels, potentially affecting cell growth, inflammation, and other processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with phenoxy-substituted aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-phenoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the cyclization of N-(2-halophenyl)thioureas or thioamides through a base-promoted intramolecular C–S bond coupling in a suitable solvent like dioxane .
Industrial Production Methods: Industrial production methods for benzothiazoles, including this compound, often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
4-Phenoxy-1,3-benzothiazol-2-amine has a wide range of scientific research applications, including:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Amino-1,3-benzothiazole: Shares the benzothiazole core structure but lacks the phenoxy group.
6-Ethoxy-1,3-benzothiazole-2-amine: Similar structure with an ethoxy group instead of a phenoxy group.
Uniqueness: 4-Phenoxy-1,3-benzothiazol-2-amine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its pharmacological properties .
Biological Activity
4-Phenoxy-1,3-benzothiazol-2-amine is a compound from the benzothiazole family, recognized for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that consist of a fused benzene and thiazole ring. This compound has been investigated for its potential applications in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to:
- Inhibit Cyclooxygenase Pathways : This leads to reduced production of prostaglandins, contributing to its anti-inflammatory effects.
- Induce Apoptosis : Studies have indicated that it can promote apoptosis in cancer cells by affecting cell cycle regulation and inducing cell death pathways .
- Interact with Biological Macromolecules : The compound's structure allows it to bind effectively to specific proteins and enzymes, which may alter their activity and influence various biochemical pathways.
Research Findings
Numerous studies have explored the efficacy of this compound and related compounds. Key findings include:
- Anticancer Activity : Research has demonstrated that benzothiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation across various human cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity. Studies indicate that it possesses the ability to inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies .
- Anti-inflammatory Effects : The anti-inflammatory potential has been highlighted through its mechanism of inhibiting cyclooxygenase enzymes, which play a critical role in inflammatory processes .
Case Studies
Several case studies have documented the biological effects of this compound:
Case Study 1: Antitumor Activity
In a study aimed at developing new anticancer agents, a series of benzothiazole derivatives were synthesized and screened for their ability to inhibit tumor growth. The active compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong antitumor activity .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives. The study revealed that these compounds could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting their potential use in treating inflammatory diseases .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique attributes of this compound:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
2-Amino-1,3-benzothiazole | Lacks phenoxy group | Moderate anticancer effects |
6-Ethoxy-1,3-benzothiazole-2-amine | Ethoxy instead of phenoxy | Antimicrobial properties |
This compound | Unique phenoxy group | Strong anti-cancer and anti-inflammatory activity |
Properties
IUPAC Name |
4-phenoxy-1,3-benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-13-15-12-10(7-4-8-11(12)17-13)16-9-5-2-1-3-6-9/h1-8H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLROQLPSKILYLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C(=CC=C2)SC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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